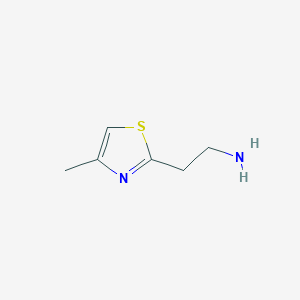

2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Description

The exact mass of the compound 2-(4-Methylthiazol-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFUPQCACBHAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392354 | |

| Record name | 2-(4-Methylthiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61887-91-0 | |

| Record name | 2-(4-Methylthiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a detailed profile. We will explore its core physicochemical properties, propose methodologies for its synthesis and spectroscopic characterization, discuss its chemical reactivity, and survey its potential applications as a scaffold for novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, metabolic stability, and its capacity to engage in a wide range of non-covalent interactions, including hydrogen bonding, and hydrophobic and dipole-dipole interactions.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3]

The subject of this guide, this compound, incorporates three key structural motifs:

-

A 1,3-thiazole ring: Provides a rigid, aromatic core.

-

A methyl group at position C4: Influences steric and electronic properties.

-

An ethanamine side chain at position C2: Introduces a basic primary amine, a critical functional group for forming salts and participating in hydrogen bond interactions with biological targets.

This combination makes it a versatile building block for creating libraries of compounds aimed at various therapeutic targets, such as protein kinases.[4]

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₆H₁₀N₂S | Based on structure |

| Molecular Weight | 142.22 g/mol | |

| Appearance | Predicted to be a solid or liquid | Based on isomer form |

| pKa (Amine) | ~9.0 - 10.0 (Predicted) | Typical for primary alkylamines |

| Solubility | Predicted to be soluble in water (as a salt) and polar organic solvents | The primary amine allows for salt formation, enhancing aqueous solubility. |

| InChI Key | NSXQYSQZXMGRPJ-UHFFFAOYSA-N | Isomer data |

A Guide to Spectroscopic Characterization

For any researcher synthesizing this compound, a robust spectroscopic characterization is essential for structural validation. The following outlines the expected spectral features.

2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show four distinct signals:

-

A triplet (~2.8-3.0 ppm): Corresponding to the two protons of the CH₂ group adjacent to the thiazole ring.

-

A triplet (~3.0-3.2 ppm): Corresponding to the two protons of the CH₂ group adjacent to the primary amine.

-

A singlet (~6.7-7.0 ppm): Representing the single proton on the C5 position of the thiazole ring.

-

A singlet (~2.4 ppm): Corresponding to the three protons of the methyl group at C4.

-

A broad singlet (~1.5-2.5 ppm): For the two protons of the NH₂ group; this signal can exchange with D₂O.

2.2.2. ¹³C NMR Spectroscopy A ¹³C NMR spectrum should display six unique carbon signals, corresponding to the six carbon atoms in the molecule.

2.2.3. Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethyl side chain.

2.2.4. Infrared (IR) Spectroscopy Key vibrational bands would confirm the presence of essential functional groups:

-

3300-3500 cm⁻¹: A pair of medium peaks corresponding to the N-H stretching of the primary amine.

-

2850-2960 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration.

-

~1500-1580 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. A plausible route to the target compound could involve the reaction of a thioamide with an α-halocarbonyl compound, followed by functional group manipulation.

Caption: A plausible multi-step synthesis workflow for the target compound.

Experimental Causality: The Hantzsch synthesis is a robust and well-documented method for creating the core thiazole ring.[6] Subsequent steps are standard organometallic and functional group interconversions chosen for their high efficiency and reliability in constructing the final molecule. Each step can be monitored by techniques like Thin Layer Chromatography (TLC) and validated by NMR spectroscopy of the isolated intermediates.

Chemical Reactivity

The reactivity of this compound is dominated by its primary amine.

-

Nucleophilicity: The lone pair on the nitrogen atom makes the amine an excellent nucleophile, readily reacting with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This is the primary reaction used to incorporate this scaffold into larger molecules.

-

Basicity: As a primary amine, it is basic and will readily react with acids to form ammonium salts. This property is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability.

-

Thiazole Ring: The thiazole ring itself is relatively stable and aromatic. It can undergo electrophilic substitution, though it is generally less reactive than benzene.

Applications in Drug Development

The structural motifs present in this compound make it a highly attractive starting point for drug discovery programs.

-

Kinase Inhibitors: The amine can act as a key hydrogen bond donor, interacting with the hinge region of protein kinases. The thiazole ring serves as a stable scaffold to which other pharmacophoric elements can be attached to target the ATP-binding pocket. Similar 4-(2-aminothiazol-5-yl)pyrimidine derivatives have shown promise as CDK12 inhibitors for cancer treatment.[4]

-

Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial and antifungal agents.[3] The ethanamine side chain provides a handle for modification to optimize activity and pharmacokinetic properties.

-

Receptor Antagonists: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7] This highlights the utility of the 2-aminothiazole core in designing neuromodulatory agents.

The value of this scaffold lies in its synthetic tractability and its proven ability to interact with critical biological targets. The primary amine serves as a versatile anchor point for combinatorial chemistry, allowing for the rapid generation of compound libraries for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling heterocyclic amines should be strictly followed.[8][9]

-

Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[9][10] May also cause respiratory irritation.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][11] Store locked up.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Conclusion

This compound is a chemical entity with significant untapped potential. Its structure combines the biologically validated thiazole ring with a synthetically versatile ethanamine side chain. While direct experimental characterization is lacking in the literature, this guide has provided a robust, predictive framework based on established chemical principles and data from analogous structures. By outlining its likely properties, a path to its synthesis and characterization, and its potential applications, this document serves as a foundational resource for researchers aiming to leverage this promising scaffold in the pursuit of novel therapeutics.

References

- Fisher Scientific. (2025).

- Fisher Scientific. (2023). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Thiazoleethanol, 4-methyl-.

- PubMed. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR.

- Semantic Scholar. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.

- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.

- PMC - NIH. (n.d.).

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PubMed Central. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)

- ResearchGate. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.fi [fishersci.fi]

Foreword: Navigating the Landscape of Thiazole Derivatives

An In-Depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and its Analogs for the Research Professional

The thiazole moiety is a cornerstone in medicinal chemistry and drug development, prized for its versatile chemical reactivity and presence in numerous biologically active compounds, including the essential vitamin B1 (Thiamine).[1] This guide focuses on the specific scaffold of this compound, a compound of interest for researchers exploring new therapeutic agents. It is important to note that as of this writing, a specific, dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests the compound may be a novel research chemical or a less-common intermediate.

Therefore, this guide adopts a dual approach. It provides a detailed theoretical framework for the synthesis and handling of the target compound while grounding this information with concrete data from closely related, commercially available analogs. This methodology equips the research scientist with both the practical, data-driven insights needed for immediate application and the foundational knowledge required to explore this specific chemical space.

Chemical Identity and Physicochemical Properties

The core structure consists of a methyl-substituted thiazole ring linked at the 2-position to an ethanamine side chain. This arrangement of heteroatoms and functional groups dictates its chemical behavior and potential biological interactions.

Caption: Chemical structure of this compound.

Comparative Physicochemical Data of Structural Analogs

To provide a practical reference, the following table summarizes key properties of closely related and more readily available thiazole ethanamine derivatives. Researchers can use this data to estimate properties and select appropriate analytical methods for the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine | Not assigned | C₆H₁₀N₂S | 142.22 | Solid |

| Methyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine | Not assigned | C₇H₁₂N₂S | 156.25 | - |

| 2-(4-Methyl-1,3-thiazol-5-yl)ethanol | 137-00-8 | C₆H₉NOS | 143.21 | Liquid[2][3] |

| 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine | 1017394-96-5 | C₈H₁₄N₂S | 170.28 | - |

Synthesis Pathway and Mechanistic Considerations

The synthesis of 2-substituted thiazoles is most classically achieved via the Hantzsch thiazole synthesis. For the target compound, a multi-step approach is logical, beginning with the formation of a functionalized thiazole ring, followed by the elaboration of the ethanamine side chain.

Proposed Synthetic Protocol

This protocol outlines a plausible route to synthesize this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Synthesis of 2-Bromo-4-methylthiazole This initial step creates the core heterocyclic structure.

-

Reactants: Start with thioacetamide and 1,3-dichloroacetone. The thioamide provides the N-C-S unit, while the dichloropropanone provides the C-C-C backbone.

-

Solvent & Base: The reaction is typically performed in a polar aprotic solvent like 1,2-dichloroethane in the presence of a mild base such as sodium bicarbonate.[4] The base is crucial to neutralize the HCl generated during the cyclization, preventing protonation of the thioamide and promoting the desired reaction pathway.

-

Reaction: The mixture is stirred at ambient temperature. The reaction proceeds via nucleophilic attack of the sulfur on one of the carbonyl's alpha-carbons, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Workup: The resulting mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure to yield the 4-chloromethylthiazole intermediate. Subsequent treatment with a brominating agent can convert this to the bromo- intermediate if needed for downstream reactivity.

Step 2: Introduction of the Acetonitrile Group (Side-Chain Precursor) This step installs the two-carbon backbone required for the ethanamine.

-

Reactants: The 2-bromo-4-methylthiazole is reacted with a cyanide source, such as sodium cyanide, in a nucleophilic substitution reaction.

-

Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it solubilizes the ionic cyanide salt and facilitates the SNAr (Nucleophilic Aromatic Substitution) or a metal-catalyzed cross-coupling reaction.

-

Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. The progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: An aqueous workup is performed to remove excess cyanide and the solvent. The product, 2-(4-methylthiazol-2-yl)acetonitrile, is extracted into an organic solvent.

Step 3: Reduction of the Nitrile to the Amine This is the final step to generate the target primary amine.

-

Reducing Agent: A powerful reducing agent is required to convert the nitrile to an amine. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a classic and effective choice. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be used.

-

Causality: LiAlH₄ delivers hydride ions (H⁻) that attack the electrophilic carbon of the nitrile. Catalytic hydrogenation involves the addition of H₂ across the carbon-nitrogen triple bond.

-

Procedure (for LiAlH₄): The nitrile is dissolved in anhydrous THF and slowly added to a cooled suspension of LiAlH₄. The reaction is highly exothermic and generates hydrogen gas, requiring careful control of the addition rate and an inert atmosphere (e.g., nitrogen or argon).

-

Quenching & Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The mixture is then filtered, and the organic layer containing the final product is separated, dried, and concentrated to yield this compound.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged scaffold, present in numerous natural and synthetic molecules with diverse biological activities.[1] The molecule 2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a key exemplar of this structural class, combining the aromatic thiazole nucleus with a flexible ethylamine side chain—a common pharmacophore.

The precise and unambiguous determination of its chemical structure is a non-negotiable prerequisite for any further research, be it in process development, quality control, or pharmacological studies. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide, written from the perspective of a seasoned application scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for the complete structural elucidation of this compound, leveraging a synergistic combination of modern analytical techniques. Our approach is built on a foundation of self-validating protocols, where data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of scientific integrity.

The Analytical Strategy: A Convergent Workflow

The definitive elucidation of a molecular structure is rarely achieved with a single analytical technique. It requires a confluence of data, each providing a unique piece of the puzzle. Our strategy begins with a broad characterization and progressively narrows the focus to a detailed, atom-by-atom connectivity map.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. While it doesn't reveal the full connectivity, it acts as a crucial cross-check for the structural features inferred from other techniques. For our target molecule, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the vibrations associated with the aromatic thiazole ring.

Trustworthiness: The presence or absence of specific absorption bands provides strong evidence for or against the presence of certain functional groups. For instance, the observation of N-H stretching bands in the 3300-3400 cm⁻¹ region strongly supports the presence of the primary amine. [2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample analysis to subtract the contribution of atmospheric CO₂ and water vapor.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2960 - 2850 | C-H Stretch (aliphatic) | Ethyl side chain (-CH₂CH₂-) and Methyl group (-CH₃) |

| ~1600 | C=N Stretch | Thiazole Ring |

| ~1500 | C=C Stretch (aromatic) | Thiazole Ring |

| 1100 - 1200 | C-N Stretch | Amine and Thiazole Ring |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides unparalleled detail about the chemical environment of each proton and carbon atom, allowing for the unambiguous construction of the molecular framework. ¹H NMR reveals the number of different types of protons, their relative numbers, and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Trustworthiness: The predicted chemical shifts and coupling patterns are based on well-established principles and extensive empirical data from similar structures. For instance, the chemical shift of the thiazole ring proton is highly characteristic, and the triplet-triplet pattern of the ethylamine chain is a definitive indicator of its structure.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal. Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Rationale |

| a | ~6.90 | s | 1H | - | H-5 (Thiazole) | Aromatic proton on the electron-rich thiazole ring. [3] |

| b | ~3.20 | t | 2H | ~6-7 | -CH₂- (adjacent to thiazole) | Deshielded by the adjacent aromatic ring. Coupled to proton 'c'. |

| c | ~3.00 | t | 2H | ~6-7 | -CH₂- (adjacent to NH₂) | Coupled to proton 'b'. |

| d | ~2.45 | s | 3H | - | -CH₃ (on thiazole) | Methyl group attached to the aromatic ring. |

| e | ~1.50 | br s | 2H | - | -NH₂ | Broad singlet due to exchange; integration corresponds to 2 protons. |

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Trustworthiness: The chemical shifts of the carbons in the thiazole ring are highly diagnostic. The C-2 carbon, being bonded to both sulfur and nitrogen, is expected to be significantly downfield. [4]The aliphatic carbons of the ethylamine chain will appear in the upfield region, consistent with sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Record a proton-decoupled ¹³C spectrum on the same spectrometer (e.g., at 100 MHz for a 400 MHz instrument).

-

Processing: Process the data similarly to the ¹H spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C-2 (Thiazole) | Carbon between two heteroatoms (N and S), highly deshielded. [2][5] |

| ~150 | C-4 (Thiazole) | Aromatic carbon attached to the methyl group. |

| ~115 | C-5 (Thiazole) | Aromatic carbon bearing a proton. |

| ~45 | -CH₂- (adjacent to NH₂) | Standard aliphatic carbon attached to nitrogen. |

| ~35 | -CH₂- (adjacent to thiazole) | Aliphatic carbon attached to the thiazole ring. |

| ~18 | -CH₃ (on thiazole) | Methyl carbon attached to an aromatic ring. |

C. 2D NMR: Confirming Connectivity

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY (Correlation Spectroscopy) provide the final, irrefutable proof of connectivity. A COSY spectrum shows which protons are coupled to each other, allowing us to "walk" along the carbon chain.

A key expected correlation in the COSY spectrum would be a cross-peak between the signals at ~3.20 ppm (proton 'b') and ~3.00 ppm (proton 'c'), definitively proving the connectivity of the -CH₂-CH₂- unit in the ethylamine side chain.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. By starting with mass spectrometry to establish the molecular formula, followed by IR spectroscopy to identify key functional groups, and culminating in a detailed analysis of 1D and 2D NMR spectra to map the atomic connectivity, we can achieve an unambiguous and scientifically rigorous structural assignment. This methodical, multi-technique approach ensures the integrity of all subsequent research and development efforts involving this important chemical entity.

References

-

El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available at: [Link]

-

SpectraBase. 4-Methylthiazole - 13C NMR. Available at: [Link]

-

Yilmaz, I., Ceylan, S., McKee, V., & Kucukislamoglu, M. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(11), 7596–7606. Available at: [Link]

-

Al-Ghorbani, M., Chebude, Y., & Al-Adiwish, W. M. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5485. Available at: [Link]

-

Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Substituent chemical shift (scs). Canadian Journal of Chemistry, 54(10), 1660-1665. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Sadyka, M., Coussan, S., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

-

PubChem. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available at: [Link]

-

Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. A. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 22(10), 1641. Available at: [Link]

-

PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. ResearchGate. Available at: [Link]

-

Farag, A. A., & El-Sabbagh, I. A. (2014). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 19(9), 14815-14833. Available at: [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 915-936. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

A Technical Guide to the Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a crucial heterocyclic building block in medicinal chemistry, forming the structural core of various pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides an in-depth analysis of the primary and alternative synthetic pathways to this compound. We will dissect two robust strategies: a side-chain construction approach via a nitrile intermediate and the classic Hantzsch thiazole cyclization. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to inform methodological choices in both research and process development settings.

Part 1: Introduction & Retrosynthetic Analysis

The 2-(aminoethyl)thiazole moiety is a privileged scaffold in drug discovery, valued for its role as a bioisostere and its ability to engage in key binding interactions with biological targets. The title compound, this compound, serves as a vital intermediate for synthesizing molecules in therapeutic areas such as neurological and inflammatory disorders.

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting two main strategic approaches for its synthesis.

-

C2-Side Chain Disconnection (Strategy A): Disconnecting the bond between the thiazole ring and the ethylamine side chain leads to a 4-methylthiazole synthon (e.g., 2-halo-4-methylthiazole) and a two-carbon amine equivalent. This strategy focuses on building the side chain onto a pre-formed heterocyclic core.

-

Thiazole Ring Disconnection (Strategy B): Breaking the C-S and C-N bonds of the thiazole ring itself points towards the foundational Hantzsch synthesis, which constructs the ring from an α-haloketone and a thioamide-containing precursor.

Caption: Retrosynthetic pathways for the target molecule.

This guide will prioritize Strategy A as the more direct and efficient route, followed by a discussion of the classic, albeit more challenging, Strategy B.

Part 2: Primary Synthesis Pathway: Side-Chain Construction via Nitrile Reduction

This pathway is often preferred for its reliability and scalability. It commences with a readily available 4-methylthiazole derivative and constructs the ethylamine side chain in two high-yielding steps: nucleophilic substitution to install a nitrile group, followed by its reduction.

Workflow Overview

A Technical Guide to the Biological Activity Screening of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. The strategic approach detailed herein is rooted in the well-established pharmacological importance of the thiazole nucleus, a privileged scaffold in modern drug discovery. Drawing from structural analogy to known pharmacophores, particularly histamine H3 receptor antagonists, this document outlines a tiered, multi-faceted screening cascade. This cascade is designed to efficiently identify and characterize the primary biological targets, assess potential polypharmacology, and provide an early indication of the compound's safety profile. Detailed, field-proven protocols for primary high-throughput screening, secondary validation assays, and broader liability profiling are provided for researchers in drug development. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of a robust data package to inform subsequent lead optimization efforts.

Introduction: Rationale and Strategic Imperative

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, integral to a multitude of approved therapeutics and clinical candidates. Its derivatives are known to exhibit a vast array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[1][2] The compound of interest, this compound, possesses a key structural motif: a flexible ethylamine side chain attached to the 2-position of a thiazole ring. This arrangement bears a striking resemblance to the pharmacophore of histamine H3 receptor (H3R) antagonists, where the thiazole can act as a bioisosteric replacement for the traditional imidazole ring.[3][4]

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release.[5] Antagonists of this receptor have demonstrated therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[5] This strong structural hypothesis forms the primary basis of our screening strategy.

However, to conduct a thorough investigation and unlock the full potential of this novel chemical entity, a broader screening approach is warranted. The inherent versatility of the thiazole scaffold necessitates a parallel assessment against other common drug targets.[6][7] This guide, therefore, details a logical, tiered screening workflow designed to first test the primary hypothesis (H3R antagonism) with high sensitivity and then expand to a wider panel of targets to uncover unanticipated activities and potential off-target liabilities.

The Screening Cascade: A Phased Approach to Target Discovery

A tiered or cascaded screening approach is fundamental to efficient drug discovery. It prioritizes resources by using high-throughput, cost-effective assays in the initial phase to identify "hits," which are then subjected to more complex and biologically relevant assays for validation and characterization.

Caption: A tiered biological activity screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly assess the compound's activity across a diverse set of biological targets at a single, relatively high concentration (typically 10 µM). This initial pass is designed to identify potential areas of biological activity for further investigation.

Primary Target Assay: Histamine H3 Receptor Binding

Given the strong structural rationale, the primary screen will focus on the direct interaction with the human histamine H3 receptor. A radioligand binding assay is the gold standard for this purpose, offering high sensitivity and robustness.[8][9]

Experimental Protocol: Radioligand Competition Binding Assay [10][11]

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor. Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Assay Setup: In a 96-well plate, add:

-

50 µL of binding buffer (for total binding) or a saturating concentration of an unlabeled H3R antagonist (e.g., 10 µM Clobenpropit) for non-specific binding.

-

50 µL of this compound at the test concentration (e.g., 10 µM).

-

50 µL of radioligand (e.g., [3H]-Nα-methylhistamine at a concentration near its Kd, typically 0.5-1.0 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A common hit criterion is >50% inhibition.

Broad Profiling: Antiproliferative and Antimicrobial Screens

To explore other potential activities of the thiazole scaffold, parallel screens for anticancer and antimicrobial effects are recommended.

-

Antiproliferative Screening: A cost-effective and comprehensive initial screen is to submit the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen. This provides data on the compound's effect on the growth of 60 different human cancer cell lines, offering insights into potential mechanisms of action. Alternatively, an in-house MTT assay against a smaller, representative panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) can be performed.[2][12]

-

Antimicrobial Susceptibility Testing: An initial screen against a panel of clinically relevant bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is advised.[3][13] The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Candida albicans).

Tier 2: Secondary Validation and Selectivity Profiling

Compounds that demonstrate significant activity ("hits") in Tier 1 assays are advanced to Tier 2 for confirmation and further characterization. The goal is to confirm the initial hit, determine its potency, and assess its selectivity.

Dose-Response Confirmation

All hits from Tier 1 should be re-tested in a dose-response format (typically an 8- to 10-point concentration curve) to determine their potency (IC50 or EC50). This validates the initial single-point data and is a critical step in confirming the compound's activity.

Histamine H3 Receptor Functional Antagonism

For compounds confirmed to bind to the H3 receptor, it is essential to determine their functional activity. The H3 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.[14][15]

Experimental Protocol: HTRF cAMP Functional Assay [16][17]

-

Cell Culture: Use a CHO or HEK293 cell line stably expressing the human H3 receptor. Seed the cells into a 384-well plate and culture overnight.

-

Compound Treatment (Antagonist Mode):

-

Aspirate the culture medium.

-

Add the test compound (this compound) at various concentrations and incubate for 15-30 minutes.

-

Add an H3R agonist (e.g., (R)-α-methylhistamine) at a concentration that gives a sub-maximal response (EC80) in the presence of a phosphodiesterase inhibitor like IBMX.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The antagonist activity is measured as the ability of the test compound to reverse the agonist-induced decrease in cAMP. Plot the data to determine the IC50 value.

Caption: Simplified H3 receptor (Gi-coupled) signaling pathway.

Broad Kinase Selectivity Profiling

Given that many small molecules exhibit off-target effects on protein kinases, a broad kinase screen is a prudent step for active compounds. Services like Eurofins Discovery's KINOMEscan® offer comprehensive binding assays against a large panel of human kinases, providing a detailed selectivity profile.[18][19][20] This data is invaluable for identifying potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology.

Table 1: Summary of Tier 1 and Tier 2 Assays

| Tier | Assay Type | Target/System | Purpose | Endpoint |

| 1 | Radioligand Binding | Human Histamine H3 Receptor | Primary screen for target engagement | % Inhibition |

| 1 | Cell Viability | NCI-60 Panel or similar | Broad anticancer activity screen | % Growth Inhibition |

| 1 | Broth Microdilution | Bacterial & Fungal Panel | Broad antimicrobial activity screen | MIC (µg/mL) |

| 2 | Functional Assay | Human Histamine H3 Receptor | Confirm antagonism, determine potency | IC50 |

| 2 | Binding Assay | Broad Kinase Panel (>400 kinases) | Assess kinase selectivity | % Inhibition or Kd |

Tier 3: In Vitro Safety and Liability Assessment

Lead candidates emerging from Tier 2 with promising potency and selectivity should undergo a panel of in vitro safety assays. These are designed to identify potential liabilities early in the discovery process, reducing the risk of late-stage attrition.[7][12][21]

-

Broad Receptor/Enzyme Safety Panel: Submission of the compound to a commercially available safety panel (e.g., Eurofins Discovery's SafetyScreen™ or ICE Bioscience's Safety Panel™) is highly recommended.[21][22] These panels typically include dozens of receptors, ion channels, and transporters known to be associated with adverse drug reactions.

-

hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. A functional patch-clamp or high-throughput flux assay to assess hERG liability is a regulatory expectation and a critical safety screen.

-

Cytochrome P450 (CYP) Inhibition: Assessing the compound's potential to inhibit major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial for predicting drug-drug interaction potential.[12]

Conclusion: Synthesizing a Data-Driven Path Forward

The systematic screening strategy outlined in this guide provides a robust and efficient pathway for elucidating the biological activity of this compound. By initiating with a hypothesis-driven primary screen against the histamine H3 receptor and concurrently exploring broader antiproliferative and antimicrobial activities, this approach maximizes the potential for discovery. The subsequent tiers of validation, selectivity profiling, and safety assessment ensure that any identified "hits" are rigorously characterized, providing a solid foundation for data-driven decisions. This comprehensive data package will be instrumental in determining the therapeutic potential of the compound and guiding future medicinal chemistry efforts to optimize its potency, selectivity, and safety profile.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

-

Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5718-5721. Retrieved from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). Ayu-Script. Retrieved from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. Retrieved from [Link]

-

Thiazole: A privileged scaffold in drug discovery. (2021). ResearchGate. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. Retrieved from [Link]

-

In Vitro Safety Pharmacology Profiling. (n.d.). Reaction Biology. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

H3 receptor antagonist. (n.d.). Wikipedia. Retrieved from [Link]

-

Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. (1998). Journal of Medicinal Chemistry, 41(19), 3584-3596. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). Drug Discovery Today, 10(21), 1421-1433. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Infectious Disease Reports, 14(5), 789-801. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

-

Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. Retrieved from [Link]

-

Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. (n.d.). ICE Bioscience. Retrieved from [Link]

-

Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. (2010). Journal of Pharmacology and Experimental Therapeutics, 334(1), 285-294. Retrieved from [Link]

-

In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. Retrieved from [Link]

-

DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

-

KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2010). Journal of Pharmacology and Experimental Therapeutics, 334(1), 285-294. Retrieved from [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). SB Drug Discovery. Retrieved from [Link]

-

Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

-

Advancing GPCR Drug Discovery. (2024). ICE Bioscience. Retrieved from [Link]

-

Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2010). Semantic Scholar. Retrieved from [Link]

-

Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

-

CCR6 Human Chemokine GPCR Cell Based Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved from [Link]

-

Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2015). Drug Discovery Today, 20(5), 589-596. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 34-41. Retrieved from [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). University of Regensburg. Retrieved from [Link]

-

(A) Radioligand competition binding assay validates hits at the H 3... (n.d.). ResearchGate. Retrieved from [Link]

-

Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. (2001). Archiv der Pharmazie, 334(11), 345-352. Retrieved from [Link]

-

Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. (1998). Journal of Medicinal Chemistry, 41(26), 5198-5211. Retrieved from [Link]

-

In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. (2009). Journal of Medicinal Chemistry, 52(1), 33-37. Retrieved from [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1994). Journal of Medicinal Chemistry, 37(15), 2421-2430. Retrieved from [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience, 10, 484. Retrieved from [Link]

-

2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. apec.org [apec.org]

- 14. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 15. biocompare.com [biocompare.com]

- 16. en.ice-biosci.com [en.ice-biosci.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

Unlocking the Therapeutic Potential of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: A Technical Guide to Target Identification and Validation

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical nature allows for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific, yet underexplored, member of this family: 2-(4-methyl-1,3-thiazol-2-yl)ethanamine . While direct therapeutic targets for this compound are not yet elucidated, its structural similarity to other bioactive thiazoles suggests significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this promising molecule. We will move beyond a simple listing of possibilities, instead detailing the scientific rationale and robust experimental workflows necessary to transform a promising chemical starting point into a validated therapeutic lead.

The Thiazole Scaffold: A Foundation of Diverse Bioactivity

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of modern pharmacology.[1][2][3] Its aromaticity and capacity for diverse substitutions have made it a focal point for medicinal chemists seeking to develop novel therapeutic agents.[1] Molecules incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways.[2][4]

Clinically approved drugs such as the anticancer agents Dasatinib and Dabrafenib feature the thiazole core, highlighting its utility in kinase inhibition.[1][3] Beyond oncology, thiazole derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, antiviral, and even antidiabetic agents.[2][4] This wide spectrum of activity underscores the importance of a systematic and unbiased approach to target identification for novel thiazole-containing compounds like this compound.

Strategic Pathways to Target Discovery

Given the nascent stage of research on this compound, a multi-pronged approach to target identification is paramount. The following strategies, presented in a logical workflow, offer a robust framework for elucidating the mechanism of action of this compound.

Caption: A strategic workflow for the identification and validation of therapeutic targets.

In Silico and Computational Approaches

The initial phase of target discovery can be significantly accelerated through computational methods. By comparing the structure of this compound to databases of known ligands, potential protein targets can be predicted.

-

Pharmacophore Modeling and Virtual Screening: Based on the structures of known bioactive thiazole derivatives, a pharmacophore model can be generated. This model can then be used to screen large databases of protein structures (e.g., Protein Data Bank) to identify proteins with binding pockets that could accommodate the target compound.

-

Molecular Docking: Once a set of potential targets is identified, molecular docking simulations can be employed to predict the binding affinity and pose of this compound within the active site of each protein. This can help to rank and prioritize candidates for experimental validation.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening offers an unbiased method to identify the functional effects of a compound without a priori knowledge of its molecular target.

-

High-Content Imaging: Utilizing automated microscopy and sophisticated image analysis, the effects of the compound on cellular morphology, protein localization, and other cellular features can be assessed across a panel of diverse cell lines (e.g., cancer cell lines, immune cells).

-

Cell Viability and Proliferation Assays: A foundational step is to determine the compound's effect on cell viability across various cell lines. This can provide initial clues as to its potential as an anti-cancer agent or identify cell types that are particularly sensitive.[5]

Chemical Proteomics for Direct Target Identification

To definitively identify the direct binding partners of this compound within the complex cellular environment, chemical proteomics approaches are indispensable.

-

Affinity Chromatography-Mass Spectrometry: This powerful technique involves immobilizing a derivative of the compound onto a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. These proteins are subsequently eluted and identified using mass spectrometry.

Experimental Protocols for Target Validation

Once a list of putative targets has been generated, rigorous experimental validation is crucial. The following protocols provide a roadmap for confirming direct target engagement and elucidating the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the detection of target engagement in a cellular context. The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.

Step-by-Step Protocol for CETSA:

-

Cell Culture and Treatment: Culture the selected cell line to 70-80% confluency. Treat the cells with either this compound at various concentrations or a vehicle control for a predetermined time.

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

-

Heat Shock: Aliquot the cell lysates and subject them to a temperature gradient for a fixed duration (e.g., 3 minutes).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique for quantifying the binding affinity, stoichiometry, and thermodynamics of an interaction between a small molecule and a protein.

Step-by-Step Protocol for ITC:

-

Protein and Compound Preparation: Purify the recombinant target protein and accurately determine its concentration. Prepare a concentrated stock solution of this compound in a matched buffer.

-

Instrument Setup: Thoroughly clean the ITC instrument and load the protein solution into the sample cell and the compound solution into the injection syringe.

-

Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change associated with binding.

-

Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

| Parameter | Description | Typical Values for Drug-Target Interaction |

| Kd (Dissociation Constant) | A measure of binding affinity; lower values indicate stronger binding. | nM to low µM range |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Can be positive (endothermic) or negative (exothermic) |

| n (Stoichiometry) | The molar ratio of the compound to the protein in the complex. | Often close to 1 for a 1:1 interaction |

| Caption: Key parameters obtained from Isothermal Titration Calorimetry. |

Cell-Based Functional Assays

Following confirmation of direct binding, it is essential to demonstrate that this interaction translates into a functional consequence within a cellular context. The specific assay will depend on the identity and function of the validated target.

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of increasing concentrations of the compound to determine the IC50 value.

-

Reporter Gene Assays: If the target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to quantify the compound's effect on this pathway.

-

Downstream Signaling Analysis: The phosphorylation status or expression levels of proteins downstream of the target can be assessed by Western blotting or other immunoassays to confirm that the compound modulates the intended signaling cascade.

Caption: A generalized signaling pathway illustrating target modulation and downstream effects.

Conclusion and Future Directions

The journey from a promising chemical scaffold to a validated therapeutic agent is a complex but systematic process. For this compound, the rich pharmacological history of the thiazole class provides a strong impetus for further investigation.[1][2][3][4] By employing the integrated target identification and validation workflow outlined in this guide—combining computational, phenotypic, and proteomic approaches with rigorous biophysical and cell-based validation—researchers can effectively deconvolute the mechanism of action of this compound. The insights gained from these studies will be instrumental in positioning this compound for further preclinical and, ultimately, clinical development in relevant therapeutic areas such as oncology or inflammatory diseases. The path forward requires a commitment to scientific rigor and an interdisciplinary approach to unlock the full therapeutic potential of this intriguing molecule.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. Wjpmr.com. [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

-

Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

Sources

"2-(4-methyl-1,3-thiazol-2-yl)ethanamine" mechanism of action

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

A Hypothetical Framework for Investigation

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][3][4] This guide focuses on a specific, yet under-investigated derivative, This compound . Due to the current scarcity of direct research on this molecule, this document presents a hypothetical, yet scientifically grounded, framework for elucidating its mechanism of action. We will leverage established knowledge of related thiazole compounds to propose potential biological targets and signaling pathways, and outline a comprehensive research plan to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.

Part 1: Proposed Biological Targets and Mechanistic Pathways

Based on the recurring biological activities observed in the broader class of 2-aminothiazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of thiazole derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1] The structural features of this compound, particularly the thiazole ring and the ethylamine side chain, may allow it to dock within the active site of these enzymes, thereby blocking the synthesis of prostaglandins.

Hypothesized Signaling Pathway: COX Inhibition

Caption: Proposed inhibition of COX enzymes by this compound.

Modulation of Kinase Activity

Several studies have highlighted the role of thiazole derivatives in the inhibition of various protein kinases, which are crucial for cell signaling and proliferation.[1] The ATP-binding site of kinases is a common target for small molecule inhibitors, and the thiazole nucleus can serve as a scaffold for designing such molecules. We propose that this compound could potentially inhibit kinases involved in cancer cell proliferation, such as those in the MAPK/ERK pathway.

Hypothesized Signaling Pathway: Kinase Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Activity through Disruption of Bacterial Processes

The 2-aminothiazole moiety is present in numerous compounds with documented antibacterial and antifungal properties.[1][4] The mechanism of action for these compounds often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The structural characteristics of this compound suggest it could interfere with microbial growth.

Part 2: Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanisms of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to be tested.

-

Assay Procedure:

-

Add the enzyme and the test compound (or vehicle control) to the assay buffer and incubate for a specified time (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the oxygen consumption using an oxygen electrode or a colorimetric assay to determine prostaglandin production.

-

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for in vitro COX enzyme inhibition assay.

Cellular Proliferation and Kinase Activity Assays

Objective: To assess the anti-proliferative effects of the compound on cancer cell lines and to identify potential kinase targets.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., K562 and U937 for leukemia) in appropriate media.[5]

-

MTT Assay:

-

Seed cells in 96-well plates and treat with varying concentrations of this compound.

-

After a 48-72 hour incubation, add MTT solution and incubate further.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability.

-

Calculate the IC₅₀ value.

-

-

Kinase Panel Screening: Utilize a commercial kinase screening service to test the compound against a broad panel of kinases to identify potential targets.

-

Western Blot Analysis: If a specific pathway (e.g., MAPK/ERK) is implicated, treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key proteins (e.g., ERK1/2).

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Strains: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[1]

-

Broth Microdilution Method:

-

Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under suitable conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target/Organism | Endpoint | Result |

| Enzyme Inhibition | COX-1 | IC₅₀ | To be determined |

| Enzyme Inhibition | COX-2 | IC₅₀ | To be determined |

| Cellular Proliferation | K562 Leukemia Cells | IC₅₀ | To be determined |

| Cellular Proliferation | U937 Leukemia Cells | IC₅₀ | To be determined |

| Antimicrobial | Staphylococcus aureus | MIC | To be determined |

| Antimicrobial | Escherichia coli | MIC | To be determined |

| Antimicrobial | Candida albicans | MIC | To be determined |

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the 2-aminothiazole scaffold provides a strong foundation for targeted investigation. The proposed research framework, encompassing in vitro enzyme and cellular assays, offers a comprehensive strategy to uncover its therapeutic potential. The findings from these studies will be crucial in guiding future drug development efforts centered on this promising chemical entity.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). National Institutes of Health (NIH). [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]

-

2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide. Oakwood Chemical. [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2025-08-06). ResearchGate. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024-04-24). ResearchGate. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022-01-20). ResearchGate. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021-10-26). MDPI. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). MDPI. [Link]

-

2-[({2-[(DIMETHYLAMINO)METHYL]-1,3-THIAZOL-4-YL}METHYL)SULFANYL]ETHANAMINE. PharmaCompass.com. [Link]

-

2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. AMERICAN ELEMENTS. [Link]

-

2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine. PubChem. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central (PMC). [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central (PMC). [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. (2009-06-27). National Institutes of Health (NIH). [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine and Related Thiazole Derivatives

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the safety and toxicity profile of the heteroaromatic amine 2-(4-methyl-1,3-thiazol-2-yl)ethanamine. A comprehensive search of publicly available safety and toxicology literature reveals a significant data gap for this specific molecule. In light of this, we present a thorough analysis based on the toxicological profiles of structurally analogous thiazole derivatives. This guide synthesizes the known hazards of this chemical class, providing a robust framework for risk assessment and safe handling. Furthermore, we outline a tiered, logic-driven experimental workflow for the comprehensive toxicological evaluation of novel thiazole-containing entities, ensuring scientific integrity and regulatory compliance.

Introduction: The Thiazole Moiety in Drug Discovery